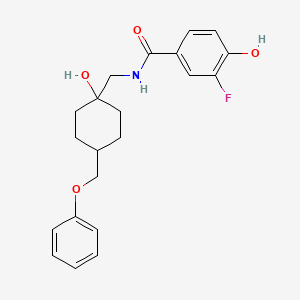![molecular formula C28H21N2NaO5S2 B12372698 Sodium 1-amino-4-[4-(2,4-dimethylphenylthio)phenylamino]-9,10-dioxo-9,10-dihydroanthracene-2-sulfonate](/img/structure/B12372698.png)
Sodium 1-amino-4-[4-(2,4-dimethylphenylthio)phenylamino]-9,10-dioxo-9,10-dihydroanthracene-2-sulfonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
PSB-16133 (sodium) is a tool compound specifically designed to block P2Y receptor subtypes. It is a selective antagonist for the UTP-activated P2Y4 receptor with an IC50 value of 233 nM . This compound is widely used in scientific research to study the roles of P2Y receptors in various physiological processes and to validate them as potential drug targets .
准备方法
The synthesis of PSB-16133 (sodium) involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The mother liquor preparation method involves dissolving 2 mg of the compound in 50 μL of dimethyl sulfoxide (DMSO) to achieve a concentration of 40 mg/mL . Industrial production methods for PSB-16133 (sodium) are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production.
化学反应分析
PSB-16133 (sodium) undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce thiols or sulfides .
科学研究应用
PSB-16133 (sodium) has numerous scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used to study the roles of P2Y receptors in various chemical processes. In biology, it helps researchers understand the physiological functions of P2Y receptors and their involvement in cellular signaling pathways. In medicine, PSB-16133 (sodium) is used to investigate the potential therapeutic applications of P2Y receptor antagonists in treating diseases such as inflammation, thrombosis, and cancer . In industry, it is utilized in the development of new drugs and therapeutic agents targeting P2Y receptors .
作用机制
PSB-16133 (sodium) exerts its effects by selectively blocking P2Y receptor subtypes, particularly the P2Y4 receptor. This inhibition prevents the activation of downstream signaling pathways mediated by these receptors. The molecular targets of PSB-16133 (sodium) include the P2Y4 receptor and other related P2Y receptor subtypes. By blocking these receptors, PSB-16133 (sodium) can modulate various physiological processes, such as inflammation, platelet aggregation, and cell proliferation .
相似化合物的比较
PSB-16133 (sodium) is unique in its selectivity and potency as a P2Y4 receptor antagonist. Similar compounds include PSB-1699, which also inhibits the P2Y4 receptor but with different selectivity and potency profiles . Other related compounds include various P2Y receptor antagonists and agonists, each with distinct selectivity for different P2Y receptor subtypes. The uniqueness of PSB-16133 (sodium) lies in its high selectivity for the P2Y4 receptor and its ability to block this receptor at submicromolar concentrations .
属性
分子式 |
C28H21N2NaO5S2 |
|---|---|
分子量 |
552.6 g/mol |
IUPAC 名称 |
sodium;1-amino-4-[4-(2,4-dimethylphenyl)sulfanylanilino]-9,10-dioxoanthracene-2-sulfonate |
InChI |
InChI=1S/C28H22N2O5S2.Na/c1-15-7-12-22(16(2)13-15)36-18-10-8-17(9-11-18)30-21-14-23(37(33,34)35)26(29)25-24(21)27(31)19-5-3-4-6-20(19)28(25)32;/h3-14,30H,29H2,1-2H3,(H,33,34,35);/q;+1/p-1 |
InChI 键 |
VKKGSBFVNWDGQZ-UHFFFAOYSA-M |
规范 SMILES |
CC1=CC(=C(C=C1)SC2=CC=C(C=C2)NC3=CC(=C(C4=C3C(=O)C5=CC=CC=C5C4=O)N)S(=O)(=O)[O-])C.[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


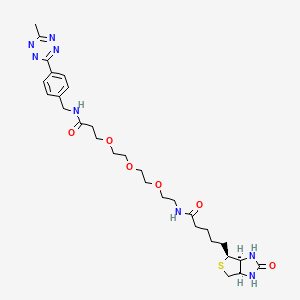


![8-bromo-N-[6-(4-propan-2-yl-1,2,4-triazol-3-yl)pyridin-2-yl]quinoline-2-carboxamide](/img/structure/B12372641.png)
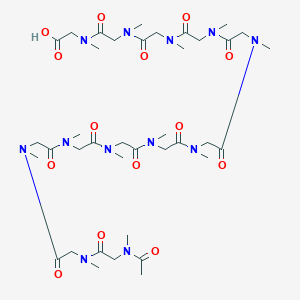
![5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-(naphthalen-2-ylmethyl)-N-[2-(4-sulfamoylphenyl)ethyl]pentanamide](/img/structure/B12372658.png)
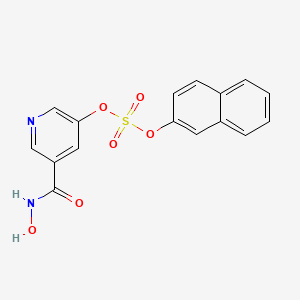

![(1R,2S,4S,5'S,6R,7S,8R,9S,12S,13S,15S,16R,18R)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-15,16-diol](/img/structure/B12372682.png)
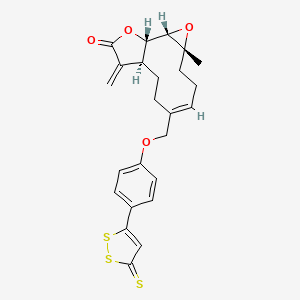
![dilithium;[dideuterio-[(2R,3S,5R)-2,3,4,5-tetradeuterio-3,4-dideuteriooxy-5-[1,8-dideuterio-2-(dideuterio(15N)amino)-6-oxopurin-9-yl]oxolan-2-yl]methyl] phosphate](/img/structure/B12372693.png)


